BU-E-76

Description

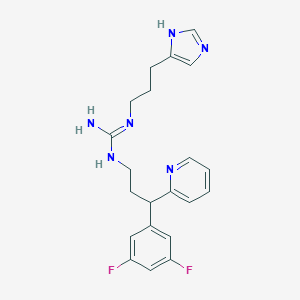

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(3,5-difluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N6/c22-16-10-15(11-17(23)12-16)19(20-5-1-2-7-26-20)6-9-28-21(24)27-8-3-4-18-13-25-14-29-18/h1-2,5,7,10-14,19H,3-4,6,8-9H2,(H,25,29)(H3,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNVXDSGXRUHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921452 | |

| Record name | N-[3-(3,5-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114667-79-7 | |

| Record name | BU-E 76 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114667797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(3,5-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Structural Derivatization of Bu E 76

Rational Design and Synthetic Pathways for Phenylpyridylalkylguanidine Scaffolds

The rational design of phenylpyridylalkylguanidines like BU-E-76 typically involves the construction of a core scaffold that incorporates a phenyl group, a pyridine (B92270) ring, an alkyl chain, and a guanidine (B92328) functionality. These compounds were developed as potent histamine (B1213489) H2 receptor agonists, building upon earlier research into histamine receptor ligands. researchgate.netwilliams.edugoogle.com

A foundational approach for synthesizing guanidine-type histamine H2 receptor agonists, including Arpromidine (B9211) and its analogues, was described by Buschauer in 1989. researchgate.netwilliams.edursc.orgharvard.edunih.gov The general synthetic pathways for these guanidines often involve the stepwise aminolysis of tert-butyl diphenoxymethylidenecarbamate to yield Boc-protected guanidines. google.com Subsequent deprotection, typically with hydrochloric acid, reveals the free guanidine moiety. google.com This strategy allows for the modular assembly of the complex structure by coupling appropriate amine precursors with guanidine-forming reagents.

Strategies for Regioselective Fluorination in the Synthesis of this compound and Related Analogues

This compound is characterized by the presence of two fluorine atoms on the phenyl ring, specifically at the 3,5-positions of the 3,5-difluorophenyl moiety. nih.govacs.orgrsc.org The introduction of fluorine atoms into organic molecules is a critical aspect of medicinal chemistry, often influencing pharmacokinetic properties and receptor binding. In the context of arpromidine analogues, it has been observed that mono- or difluorination at the meta and/or para positions of the phenyl rings can lead to an increase in H2 agonistic potency. nih.gov

While the precise, step-by-step regioselective fluorination strategy for this compound within the original Buschauer synthesis is not explicitly detailed in publicly available abstracts, the incorporation of fluorinated aromatic rings into complex molecules is commonly achieved through established cross-coupling reactions. For instance, the synthesis of fluorinated phenylpyridine derivatives can involve Suzuki-Miyaura coupling reactions, where a pre-fluorinated phenyl boronic acid is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst. This suggests that the 3,5-difluorophenyl group in this compound was likely introduced as a pre-formed, regioselectively fluorinated building block rather than through in situ fluorination of a pre-assembled phenyl ring within the later stages of the synthesis.

Comparative Analysis of Synthetic Routes for this compound, BU-E-75, and Arpromidine (BU-E-50)

This compound and BU-E-75 are recognized as difluorinated analogues of Arpromidine (BU-E-50). researchgate.netwilliams.edu All three compounds belong to the class of guanidine-type histamine H2 receptor agonists with additional H1 receptor antagonistic properties. researchgate.netwilliams.edu The overarching synthetic strategy for these phenylpyridylalkylguanidines, as established by Buschauer, would share commonalities in the construction of the core guanidine scaffold and the alkyl linker. nih.govgoogle.com

The primary divergence in their synthetic routes lies in the nature of the phenyl substituent. Arpromidine (BU-E-50) contains a monofluorinated phenyl group, whereas BU-E-75 and this compound incorporate a difluorinated phenyl group. This implies that different fluorinated aromatic precursors would be utilized at the stage where the phenyl moiety is introduced into the growing molecular chain. For example, a monofluorophenyl building block would be used for Arpromidine, while a 3,5-difluorophenyl building block would be employed for BU-E-75 and this compound. Beyond this initial difference in the aromatic precursor, the subsequent steps involving the formation of the propyl chain and the guanidine linkage would likely follow similar synthetic methodologies across all three compounds.

Methodological Advancements in Stereoselective Synthesis Relevant to Guanidine-Type Compounds

This compound possesses a chiral center at the 3-position of its propyl chain, where the 3,5-difluorophenyl and pyridin-2-yl groups are attached. This chirality makes stereoselective synthesis a relevant consideration for the production of specific enantiomers. While the original synthesis of this compound may have yielded a racemic mixture, significant advancements in stereoselective synthesis have emerged that could be applied to guanidine-type compounds.

Modern methodologies for the stereoselective synthesis of chiral guanidines include various approaches. Directed diamination of unactivated alkenes has been described as a method for the stereoselective guanidinylation of alkenes, where the guanidine unit can be delivered with high stereocontrol. This approach allows for the formation of cyclic guanidines and has broad functional group tolerance. Another relevant strategy involves 1,3-dipolar cycloadditions, particularly for the construction of complex tricyclic guanidine systems, as seen in the synthesis of batzelladine alkaloids. These methods often enable complete stereocontrol over multiple stereogenic centers. Furthermore, advancements in asymmetric additions to tert-butylsulfinimines provide routes to enantioenriched primary amines, which could serve as chiral precursors for the subsequent formation of guanidines. Metal-catalyzed asymmetric reactions also offer pathways for the enantioselective assembly of chiral heterocycles, including those that could be incorporated into guanidine structures. rsc.org These methodological advancements provide powerful tools for controlling the stereochemistry of guanidine-containing compounds, offering pathways for the enantioselective synthesis of this compound and related analogues.

Pharmacological Characterization: Receptor Interactions and Agonist/antagonist Profiling of Bu E 76

Detailed Analysis of Histamine (B1213489) H2-Receptor Agonism

BU-E-76 demonstrates potent agonistic activity at histamine H2-receptors, particularly evident in cardiac tissues. Its interaction with these receptors leads to specific downstream signaling events that modulate cardiac function.

Quantitative Receptor Activation and Intrinsic Efficacy Studies

Studies conducted on isolated guinea pig cardiac tissues have provided quantitative insights into the H2-receptor agonistic properties of this compound. The compound acts as a potent agonist at histamine H2-receptors located in the guinea pig sinus node (SA). nih.govcenmed.com

In isolated, spontaneously beating guinea pig right atria, this compound elicited potent positive chronotropic effects, indicative of an increase in heart rate. This effect was quantified with a pD2-value of 8.05. nih.govcenmed.com Furthermore, in isolated paced guinea pig papillary muscles, this compound demonstrated a positive inotropic effect, enhancing myocardial contractile force, with a pD2-value of 7.91. nih.govcenmed.com These pD2 values signify the high potency of this compound as an H2-histamine receptor agonist. nih.govcenmed.com

The mechanism underlying H2-histamine receptor activation involves the coupling of these receptors, which belong to the G protein-coupled receptor (GPCR) superfamily, with stimulatory GTP-binding proteins (Gs). nih.govcenmed.comscispace.com Upon agonist binding, H2-receptors activate adenylyl cyclases, leading to an increase in intracellular 3′,5′-cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govcenmed.comscispace.com Elevated cAMP, in turn, activates cAMP-dependent protein kinase (PKA), which phosphorylates various regulatory proteins within the cardiomyocyte, ultimately enhancing force generation. nih.gov The H2-receptor agonistic effects of compounds like this compound in the right atrium can be completely antagonized by the H2-receptor antagonist cimetidine, with a reported pA2 value of 6.10. scispace.com

Table 1: Quantitative H2-Receptor Agonism of this compound in Guinea Pig Cardiac Tissues

| Effect | Tissue | pD2 Value | Reference |

| Positive Chronotropic | Isolated spontaneously beating right atria | 8.05 | nih.govcenmed.com |

| Positive Inotropic | Isolated paced papillary muscles | 7.91 | nih.govcenmed.com |

Comparative Pharmacological Potency of this compound with Reference H2-Agonists (e.g., Impromidine)

Comparative studies have highlighted the superior potency of this compound relative to other established H2-agonists, such as impromidine (B1671804) and arpromidine (B9211).

In in vitro experiments utilizing isolated perfused guinea pig hearts, this compound demonstrated greater potency than arpromidine and impromidine in augmenting cardiac contractile force and coronary flow. uni.lunih.gov However, it was observed to be less effective in increasing heart rate and exhibited reduced arrhythmogenic potential compared to impromidine. uni.lunih.gov

Under in vivo conditions, this compound proved more potent than BU-E-75, arpromidine, and impromidine in enhancing left ventricular dp/dt (rate of pressure change), left ventricular pressure (LVP), cardiac output, and systemic blood pressure. uni.lunih.gov Notably, all tested compounds, including this compound, displayed less chronotropic and arrhythmogenic potential than impromidine. uni.lunih.gov In a vasopressin-induced acute heart failure model, this compound, along with BU-E-75, normalized all contractile parameters within minutes, a faster and more complete recovery compared to arpromidine and impromidine. uni.lunih.gov Similarly, BU-E-75 and this compound were more effective in inducing a positive inotropic effect on guinea pig ventricle when compared to impromidine. nih.govcenmed.com However, the efficacy of this compound in inducing a positive chronotropic effect in Langendorff-perfused guinea pig heart was found to be less than that of impromidine. nih.govcenmed.com

Table 2: Comparative Pharmacological Potency of this compound with Reference H2-Agonists

| Compound | Effect on Cardiac Contractile Force (In vitro) | Effect on Coronary Flow (In vitro) | Effect on Heart Rate (In vitro) | Arrhythmogenic Potential (In vitro) | Effect on LV dp/dt, LVP, Cardiac Output, Systemic BP (In vivo) | Chronotropic Potential (In vivo) | Arrhythmogenic Potential (In vivo) |

| This compound | More potent | More potent | Less effective | Less arrhythmogenic | More potent | Less | Less |

| Impromidine | Reference | Reference | Reference | Reference | Reference | Reference | Reference |

| Arpromidine | Less potent | Less potent | Less effective | Less arrhythmogenic | Less potent | Less | Less |

Characterization of Histamine H1-Receptor Antagonistic Properties

Beyond its H2-agonistic effects, this compound also exhibits antagonistic properties at histamine H1-receptors.

Mechanism-Based Inquiry into H1-Receptor Modulation by this compound

This compound, along with its analogues arpromidine and BU-E-75, are characterized as guanidine-type H2-agonists that possess additional H1-antagonistic properties, attributed to a pheniramine-like moiety within their structure. uni.lunih.gov Histamine H1-receptors are G protein-coupled receptors that primarily signal through Gq proteins. Activation of H1-receptors typically leads to the stimulation of phospholipase C, which subsequently increases the intracellular levels of 1,2-diacylglycerol (DAG) and inositol-1,2,4-trisphosphate (IP3). DAG can further activate protein kinase C. H1-antihistamines, including those with a pheniramine-like structure, generally function as inverse agonists at the histamine H1-receptor. This mechanism involves stabilizing the receptor in an inactive conformation, thereby blocking the constitutive activity and signal transduction pathways typically initiated by histamine.

Functional Assays for H1-Receptor Blockade by this compound

The presence of H1-antagonistic properties in this compound has been established through pharmacological characterization. uni.lunih.gov While specific quantitative data (e.g., IC50 or pA2 values) for this compound's H1-receptor blockade were not detailed in the provided literature, functional assays commonly employed to characterize H1-receptor antagonists involve measuring the inhibition of histamine-induced responses in relevant cellular systems. These assays often include the assessment of calcium mobilization in cells endogenously expressing or transfected with H1-receptors. Such studies quantify the ability of an antagonist to shift the histamine concentration-response curve to the right or to reduce the maximal histamine-induced response, thereby demonstrating its blocking efficacy.

Receptor Subtype Selectivity and Off-Target Profiling of this compound

This compound exhibits a dual pharmacological profile, acting as an H2-receptor agonist and an H1-receptor antagonist. This dual action implies a degree of selectivity for these two histamine receptor subtypes. Research into this class of compounds has focused on characterizing their interactions with various histamine receptors (H1, H2, H3, and H4). scispace.com

Preclinical Pharmacodynamic Investigations of Bu E 76: Biological Activities and Organ Specific Responses

In Vitro Myocardial Contractility and Hemodynamic Parameters

Preclinical in vitro studies are fundamental in dissecting the direct effects of pharmacological agents on isolated cardiac tissues and organ systems, offering a controlled environment to assess intrinsic myocardial responses.

Assessment of Cardiac Contractile Force in Isolated Perfused Heart Preparations (e.g., Guinea Pig Langendorff Model)

The Langendorff isolated perfused heart model, a well-established technique in cardiovascular research, has been utilized to evaluate the impact of BU-E-76 on cardiac contractile force. cenmed.comgoogleapis.comsci-hub.seinvivochem.cn In these preparations, this compound, along with its analogues BU-E-75 and arpromidine (B9211), demonstrated superior potency in increasing cardiac contractile force when compared to impromidine (B1671804), a reference H2-receptor agonist. uni.lu This indicates a robust positive inotropic effect of this compound at the myocardial level.

Analysis of Coronary Flow Modulation in Isolated Organ Systems

Modulation of coronary blood flow is a critical aspect of cardiovascular pharmacology, influencing myocardial oxygen and nutrient supply. Current time information in Boston, MA, US.nih.gov Studies using isolated perfused heart preparations revealed that this compound, similar to its related compounds BU-E-75 and arpromidine, was more potent in enhancing coronary flow compared to impromidine. uni.lu This vasodilatory effect on the coronary vasculature suggests a beneficial action in improving myocardial perfusion.

Evaluation of Intrinsic Chronotropic and Inotropic Responses in Isolated Atrial and Papillary Muscle Preparations

To further delineate the intrinsic cardiac effects, this compound was assessed in isolated atrial and papillary muscle preparations from guinea pigs. In spontaneously beating guinea pig right atria, both this compound and BU-E-75 exhibited potent positive chronotropic effects, with pD2-values of 8.05 and 8.12, respectively. nih.gov Concurrently, in isolated paced guinea pig papillary muscles, these compounds elicited positive inotropic effects, with pD2-values of 7.91 for this compound and 7.90 for BU-E-75. nih.gov Notably, when compared to impromidine, the new compounds (this compound, BU-E-75, and arpromidine) were found to be less effective in altering heart rate and showed reduced arrhythmogenic potential in isolated perfused hearts. uni.lu

Table 1: Comparative In Vitro Pharmacodynamic Effects of this compound and Related Compounds

| Compound | Cardiac Contractile Force (Isolated Perfused Heart) | Coronary Flow Modulation (Isolated Perfused Heart) | Chronotropic Effect (Isolated Guinea Pig Right Atria) | Inotropic Effect (Isolated Guinea Pig Papillary Muscle) | Arrhythmogenic Potential (Isolated Perfused Heart) |

| This compound | More potent than Impromidine uni.lu | More potent than Impromidine uni.lu | Potent positive (pD2: 8.05) nih.gov | Potent positive (pD2: 7.91) nih.gov | Less than Impromidine uni.lu |

| BU-E-75 | More potent than Impromidine uni.lu | More potent than Impromidine uni.lu | Potent positive (pD2: 8.12) nih.gov | Potent positive (pD2: 7.90) nih.gov | Less than Impromidine uni.lu |

| Arpromidine | More potent than Impromidine uni.lu | More potent than Impromidine uni.lu | Less effective than Impromidine uni.lu | Not specified relative to Impromidine uni.lu | Less than Impromidine uni.lu |

| Impromidine | Reference compound uni.lu | Reference compound uni.lu | Potent positive nih.gov | Potent positive nih.gov | Reference compound (higher) uni.lu |

In Vivo Cardiovascular Performance in Established Animal Models

Beyond in vitro assessments, in vivo studies in established animal models are crucial for understanding the integrated systemic effects of a compound under physiological conditions. wikipedia.orgwikipedia.orgfishersci.caguidetomalariapharmacology.orgwikipedia.org

Systemic Hemodynamic Profiling under Physiological Conditions in Anesthetized Animal Models (e.g., Guinea Pig)

Systemic hemodynamic profiling of this compound has been conducted in anesthetized guinea pig models, which serve as relevant preclinical systems for cardiovascular research. Under physiological conditions, this compound demonstrated superior efficacy in augmenting various hemodynamic parameters compared to BU-E-75, arpromidine, and impromidine. uni.lu

Left Ventricular Systolic Pressure (LVP) and dP/dt Dynamics

Table 2: Comparative In Vivo Hemodynamic Effects of this compound and Related Compounds (Anesthetized Guinea Pig)

| Compound | Left Ventricular Systolic Pressure (LVP) | Left Ventricular dP/dt | Cardiac Output | Systemic Blood Pressure | Chronotropic Potential | Arrhythmogenic Potential |

| This compound | Augments (More potent than others) uni.lu | Augments (More potent than others) uni.lu | Augments uni.lu | Augments uni.lu | Less than Impromidine uni.lu | Less than Impromidine uni.lu |

| BU-E-75 | Augments uni.lu | Augments uni.lu | Augments uni.lu | Augments uni.lu | Less than Impromidine uni.lu | Less than Impromidine uni.lu |

| Arpromidine | Augments uni.lu | Augments uni.lu | Augments uni.lu | Augments uni.lu | Less than Impromidine uni.lu | Less than Impromidine uni.lu |

| Impromidine | Reference compound uni.lu | Reference compound uni.lu | Reference uni.lu | Reference uni.lu | Reference compound (higher) uni.lu | Reference compound (higher) uni.lu |

Cardiac Output and Systemic Blood Pressure Regulation

In in vivo studies, this compound demonstrated a potent ability to augment key hemodynamic parameters. It significantly increased left ventricular dP/dt (LVdp/dt), left ventricular pressure (LVP), cardiac output, and systemic blood pressure guidetopharmacology.org. This augmentation of cardiac output and systemic blood pressure suggests a positive inotropic and pressor effect.

The comparative hemodynamic effects of this compound against its analogues and the reference compound impromidine are summarized in the table below:

| Compound | LVdp/dt Augmentation | LVP Augmentation | Cardiac Output Augmentation | Systemic Blood Pressure Augmentation |

| This compound | More potent | More potent | More potent | More potent |

| BU-E-75 | Less potent than this compound | Less potent than this compound | Less potent than this compound | Less potent than this compound |

| Arpromidine | Less potent than this compound, BU-E-75 | Less potent than this compound, BU-E-75 | Less potent than this compound, BU-E-75 | Less potent than this compound, BU-E-75 |

| Impromidine | Least potent | Least potent | Least potent | Least potent |

Table 1: Comparative Hemodynamic Effects of this compound and Related Compounds (in vivo) guidetopharmacology.org

Efficacy in Pathophysiological Cardiovascular Models (e.g., Vasopressin-Induced Acute Heart Failure)

This compound was specifically evaluated for its efficacy in a vasopressin-induced acute heart failure model, a critical preclinical setting for assessing potential therapeutic interventions in cardiovascular dysfunction guidetopharmacology.org. In this model, this compound demonstrated notable therapeutic effects, indicating its potential to address acute cardiac decompensation guidetopharmacology.org.

A key finding from the vasopressin-induced acute heart failure model was the capacity of this compound to normalize impaired myocardial contractile parameters guidetopharmacology.org. Furthermore, in studies using isolated perfused hearts, this compound was found to be more potent in increasing cardiac contractile force and coronary flow compared to BU-E-75, arpromidine, and impromidine guidetopharmacology.org. This suggests a direct beneficial effect on cardiac muscle function.

In the vasopressin-induced acute heart failure model, this compound and BU-E-75 were both effective in normalizing contractile parameters guidetopharmacology.org. In contrast, arpromidine and impromidine did not exhibit the same level of efficacy in restoring these parameters guidetopharmacology.org. This highlights a superior therapeutic profile for the difluorinated analogues, particularly this compound, in this specific pathophysiological context guidetopharmacology.org.

Restoration of Myocardial Contractile Function

Electrophysiological Modulations and Arrhythmogenic Potential Assessments in Preclinical Models

Assessments of electrophysiological modulations revealed that while this compound exhibited potent positive inotropic effects, it showed less chronotropic (heart rate increasing) potential compared to impromidine guidetopharmacology.org. Crucially, investigations into its arrhythmogenic potential indicated that this compound was less arrhythmogenic than impromidine, which had previously been noted for its arrhythmogenic potential that limited its clinical application guidetopharmacology.org. This suggests a more favorable safety profile concerning cardiac rhythm disturbances for this compound.

The comparative electrophysiological effects are summarized below:

| Compound | Effect on Heart Rate (Chronotropic Potential) | Arrhythmogenic Potential |

| This compound | Less effective | Less arrhythmogenic |

| BU-E-75 | Less effective | Less arrhythmogenic |

| Arpromidine | Less effective | Less arrhythmogenic |

| Impromidine | More effective (higher chronotropic) | Higher arrhythmogenic |

Table 2: Comparative Electrophysiological Effects of this compound and Related Compounds guidetopharmacology.org

Comprehensive Comparison of this compound Biological Activity with Predecessor Compounds and Benchmarks

A comprehensive comparison of this compound's biological activity with its predecessor compounds and benchmarks, specifically BU-E-75, arpromidine (BU-E-50), and impromidine, underscores its promising profile. All tested new compounds (this compound, BU-E-75, arpromidine) are guanidine-type H2-agonists with additional H1-antagonistic properties guidetopharmacology.org.

In isolated perfused hearts, this compound, BU-E-75, and arpromidine were all more potent in increasing cardiac contractile force and coronary flow compared to impromidine guidetopharmacology.org. However, they were less effective on heart rate and less arrhythmogenic guidetopharmacology.org.

Under in vivo conditions, this compound demonstrated superior potency compared to BU-E-75, arpromidine, and impromidine in augmenting LVdp/dt, LVP, cardiac output, and systemic blood pressure guidetopharmacology.org. Despite these potent hemodynamic effects, all new compounds, including this compound, exhibited less chronotropic and arrhythmogenic potential than impromidine guidetopharmacology.org.

Furthermore, in the critical vasopressin-induced acute heart failure model, this compound and BU-E-75 effectively normalized all contractile parameters, a therapeutic outcome not achieved by arpromidine or impromidine guidetopharmacology.org. This comprehensive evaluation suggests that this compound represents a significant therapeutic improvement among H2-receptor agonists for cardiovascular applications guidetopharmacology.org.

| Parameter / Compound | This compound | BU-E-75 | Arpromidine (BU-E-50) | Impromidine (IMP) |

| H2-Agonist Property | Yes | Yes | Yes | Yes |

| H1-Antagonistic Property | Yes | Yes | Yes | No (H2-agonist only) |

| Cardiac Contractile Force (Isolated Heart) | More potent than IMP, Arpromidine, BU-E-75 | More potent than IMP, Arpromidine | More potent than IMP | Less potent |

| Coronary Flow (Isolated Heart) | More potent than IMP, Arpromidine, BU-E-75 | More potent than IMP, Arpromidine | More potent than IMP | Less potent |

| Heart Rate (Isolated Heart) | Less effective | Less effective | Less effective | More effective |

| LVdp/dt (in vivo) | Most potent | More potent than Arpromidine, IMP | More potent than IMP | Least potent |

| LVP (in vivo) | Most potent | More potent than Arpromidine, IMP | More potent than IMP | Least potent |

| Cardiac Output (in vivo) | Most potent | More potent than Arpromidine, IMP | More potent than IMP | Least potent |

| Systemic Blood Pressure (in vivo) | Most potent | More potent than Arpromidine, IMP | More potent than IMP | Least potent |

| Vasopressin-Induced Acute Heart Failure Model | Normalized contractile parameters | Normalized contractile parameters | Did not normalize contractile parameters | Did not normalize contractile parameters |

| Arrhythmogenic Potential | Less arrhythmogenic | Less arrhythmogenic | Less arrhythmogenic | Higher arrhythmogenic |

Table 3: Comprehensive Comparison of this compound Biological Activity with Predecessor Compounds and Benchmarks guidetopharmacology.org

Structure Activity Relationship Sar of Bu E 76 and Its Chemical Analogues

Influence of Fluorine Substitution on Histamine (B1213489) Receptor Affinity and Functional Activity

Fluorine substitution plays a critical role in modulating the pharmacological profile of BU-E-76 and its analogues. This compound is characterized by difluorination at the 3,5-positions of its phenyl ring. This halogenation significantly enhances its potency as a histamine H2-agonist. For instance, analogues difluorinated in the 3,4-position (BU-E-75) or 3,5-position (this compound) are reported to be up to 160 times more potent H2-agonists than histamine in isolated guinea-pig atria uni.lu.

The incorporation of fluorine atoms into organic compounds generally influences their physicochemical properties. Fluorine, being the most electronegative element, exerts strong inductive and field effects on adjacent carbon atoms, while its steric size is comparable to that of hydrogen sci-hub.seguidetopharmacology.org. This allows for bioisosteric replacement of hydrogen with minimal steric perturbation but significant electronic changes sci-hub.seguidetopharmacology.org. Furthermore, fluorine substitution can increase lipophilicity and metabolic stability, thereby enhancing the bioavailability and affinity of compounds for their target proteins guidetomalariapharmacology.org. These properties contribute to the improved receptor binding and functional activity observed in fluorinated analogues like this compound.

The enhanced potency of difluorinated arpromidine (B9211) analogues, including BU-E-75 and this compound, compared to histamine is a key finding. The following table illustrates the comparative potency:

| Compound | Fluorine Substitution Pattern | H2-Agonistic Potency (vs. Histamine) | Reference |

| Histamine | N/A | 1x | uni.lu |

| Arpromidine | 4-fluorophenyl | ~100x | uni.lu |

| BU-E-75 | 3,4-difluorophenyl | Up to 160x | uni.lu |

| This compound | 3,5-difluorophenyl | Up to 160x | uni.lu |

Role of the Guanidine (B92328) Core Structure in Determining Pharmacological Efficacy

The guanidine core structure is a fundamental and indispensable component of this compound and its related "cardiohistaminergics," playing a pivotal role in their pharmacological efficacy uni.lu. Guanidine is known as a strong organic base, existing primarily as guanidinium (B1211019) ions at physiological pH due to its high basicity (pKa values of conjugated acids around 13) citeab.comnih.gov. This remarkable stability upon protonation is attributed to its "Y-aromaticity," involving resonance through three canonical forms nih.gov.

The guanidinium group's unique fork-like structure enables it to form strong non-covalent interactions, particularly through hydrogen bonding and charge pairing with anionic species like carboxylates and phosphates nih.gov. In the context of histamine receptor ligands, this property is crucial for effective binding to the receptor site. While the specific interactions of the guanidine core of this compound with histamine receptors are not detailed in the provided snippets, the general importance of the guanidyl side-chain for biological activities, such as antimicrobial effects in other guanidine-containing macrolides, underscores its critical role in determining pharmacological outcomes nih.gov. The guanidine moiety is a defining characteristic of this class of potent H2-agonists uni.lu.

Modulation of Biological Responses by Phenylpyridylalkyl Moiety Modifications

This compound is structurally derived from arpromidine, a compound where the cimetidine-like moiety was replaced by structures known from H1-antagonists, specifically resembling pheniramine (B192746) uni.lu. The core structure of arpromidine, and by extension its analogues like this compound, includes a phenylpyridylalkyl moiety. Modifications within this part of the molecule are critical for modulating the compound's activity at histamine receptors.

Research into arpromidine analogues has demonstrated that alterations to the phenylpyridylalkyl moiety directly influence their histamine H2-agonistic activity uni.lu. This suggests that the spatial arrangement and electronic properties conferred by the phenyl and pyridyl rings, along with the alkyl chain connecting them to the guanidine core, are crucial for optimal interaction with the H2 receptor. The initial design strategy for arpromidine involved replacing the cimetidine-like structure with a "pheniramine-like moiety," highlighting the importance of this specific structural segment in achieving the desired pharmacological profile, particularly the H1-antagonistic component uni.lu.

Elucidation of Structural Determinants for Selective H2-Agonism and Concurrent H1-Antagonism

A notable characteristic of this compound and its close analogue BU-E-75 is their dual pharmacological profile: potent H2-agonism combined with concurrent H1-antagonism uni.luinvivochem.cn. This unique combination distinguishes them from many other histamine receptor ligands. For instance, arpromidine itself exhibits about 100 times the potency of histamine in the isolated guinea-pig atrium (pD2 = 8.0) and H1-antagonistic activity (pA2 = 7.65) in the range of pheniramine uni.lu. Analogues like BU-E-75 and this compound further enhance this H2-agonistic potency uni.lu.

The structural determinants enabling this dual activity are complex. While selective H1 and H2 receptor agonists and antagonists have been developed, suggesting distinct structural demands for each receptor subtype, compounds like this compound manage to engage both fishersci.cagoogleapis.com. The guanidine core is essential for H2-agonism uni.lu. The incorporation of the "pheniramine-like moiety" in arpromidine, from which this compound is derived, is likely a key structural feature contributing to the H1-antagonistic activity uni.lu. The precise interplay between the fluorinated phenyl group, the pyridyl ring, the alkyl linker, and the guanidine core dictates the affinity and efficacy at both H1 and H2 receptors, leading to this beneficial dual profile observed in models of endotoxic shock invivochem.cn.

Predictive Models and Quantitative Structure-Activity Relationship (QSAR) for Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish relationships between the structural properties (descriptors) of chemical compounds and their biological activities nih.govwikipedia.orgnih.gov. These models are invaluable in drug design for predicting the activity of novel compounds and guiding structural modifications wikipedia.orgguidetopharmacology.org.

For analogues of this compound, QSAR studies have been conducted, particularly focusing on histamine H2-agonists related to impromidine (B1671804) and arpromidine uni.lu. These studies aim to identify the molecular features that correlate with enhanced H2-agonistic potency and, potentially, the concurrent H1-antagonistic effects. QSAR models typically employ various machine learning algorithms and chemical fingerprints or descriptors to build predictive relationships wikipedia.orgguidetopharmacology.org. The goal is to understand how changes in specific structural elements, such as the fluorine substitution pattern, modifications to the phenylpyridylalkyl moiety, or alterations to the guanidine core, quantitatively affect the compound's interaction with histamine receptors. Such models can help in the rational design of new compounds with optimized activity profiles.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms Underlying Bu E 76 Pharmacological Actions

Characterization of Intracellular Signaling Cascades Activated by H2-Receptor Engagement

Histamine (B1213489) H2 receptors (H2R), upon engagement by agonists like BU-E-76, primarily activate adenylyl cyclases (AC) through stimulatory GTP-binding proteins (Gs) mims.comnih.govfishersci.co.uk. This activation leads to an elevation in the intracellular concentration of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) mims.comnih.gov. Subsequently, increased cAMP levels activate cAMP-dependent protein kinase (PKA), which in turn phosphorylates various cardiac regulatory proteins, thereby enhancing their activity mims.com.

Beyond the classical adenylate cyclase pathway, recent research indicates that H2R can also activate the phosphoinositide signaling cascade via an independent G protein-dependent mechanism wikipedia.org. This alternative pathway results in the production of 1,2-diacylglycerol and inositol-1,4,5-trisphosphate, leading to the activation of protein kinase C (PKC) and the release of intracellular calcium ions nih.govfishersci.co.uk. In certain conditions, H2R may also couple with inhibitory GTP-binding proteins to suppress adenylyl cyclase activity, suggesting a more complex regulatory role mims.com.

The cellular response to H2R agonists, including BU-E-75 (a closely related analogue to this compound), can undergo rapid desensitization. This process involves G protein-coupled receptor kinases (GRKs) and is associated with an increase in phosphodiesterase (PDE) activity, which contributes to the reduction of intracellular cAMP levels wikipedia.org.

Investigation of Second Messenger Systems (e.g., Cyclic AMP) in Mediating Cardiovascular Effects

This compound exhibits significant cardiovascular effects, notably a positive inotropic effect, meaning it increases cardiac contractile force nih.govguidetopharmacology.orgfishersci.iemims.com. This inotropic action has been observed in both Langendorff-perfused guinea pig hearts and isolated paced guinea pig papillary muscles nih.govguidetopharmacology.orgmims.com. The mechanism underlying this increased force of contraction is directly linked to the elevation of intracellular cAMP levels and subsequent activation of PKA, as mediated by H2-receptor stimulation mims.com.

In isolated spontaneously beating guinea pig right atria, this compound also demonstrates potent positive chronotropic effects, leading to an increase in heart rate nih.gov. However, in in vivo studies using anesthetized guinea pigs or Langendorff-perfused hearts, this compound surprisingly induced a reduction in heart rate despite its direct positive chronotropic action on isolated atrial preparations nih.gov. This discrepancy suggests the involvement of additional physiological mechanisms, such as vagal stimulation, which can counteract the direct chronotropic effects in a whole-organism context nih.gov.

| Effect | In Vitro (Isolated Atria/Papillary Muscles) | In Vivo (Langendorff-perfused hearts/Anesthetized Guinea Pigs) | Primary Mediator/Mechanism |

| Positive Inotropy | Potent increase in contractile force nih.govfishersci.iemims.com | Potent increase in contractile force nih.govguidetopharmacology.org | cAMP/PKA pathway mims.com |

| Positive Chronotropy | Potent increase in heart rate nih.gov | Reduced heart rate nih.gov | cAMP/PKA pathway mims.com (Direct); Vagal stimulation (Indirect, In Vivo) nih.gov |

Integrative Analysis of Receptor Crosstalk and Synergistic/Antagonistic Interactions with Endogenous Ligands

This compound, in addition to being a potent H2-agonist, also possesses H1-antagonistic properties guidetopharmacology.org. This dual action highlights a potential for complex interactions with other histamine receptor subtypes and endogenous ligands.

The cardiovascular effects of H2-receptor stimulation by histamine or its agonists can be modulated by other endogenous compounds mims.com. For instance, the positive inotropic effect induced by H2-receptors can be abrogated by the co-application of endogenous ligands such as adenosine, acting on A1-adenosine receptors, or acetylcholine (B1216132), stimulating M2-muscarinic receptors mims.com. These endogenous modulators can inhibit adenylyl cyclase activity through inhibitory G-proteins (Gi/oα), thereby reducing intracellular cAMP levels and consequently decreasing the force of contraction mims.com. This suggests a finely tuned regulatory network where the effects of H2R engagement are integrated with other signaling pathways.

Furthermore, the interaction between H1R and H2R signaling pathways has been observed. Activation of H2R has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit chemokine gene expression that is typically induced by H1R activation . This demonstrates a form of receptor crosstalk where H2R activation can exert an antagonistic or modulatory effect on H1R-mediated signaling pathways.

Neurohumoral Modulations and Autonomic Nervous System Involvement in this compound Effects (e.g., Vagal Stimulation)

The observed negative chronotropic effect of this compound in in vivo models, despite its direct positive chronotropic action on isolated atrial preparations, strongly implicates the involvement of the autonomic nervous system (ANS) nih.gov. Specifically, researchers have speculated the existence of additional effects, such as vagal stimulation, that contribute to this heart rate reduction nih.gov.

The ANS plays a crucial role in maintaining cardiovascular homeostasis, comprising the sympathetic nervous system (SNS) and the parasympathetic nervous system (PNS), which exert opposing influences on cardiac function wikipedia.orgfishersci.ca. The vagus nerve is a major component of the PNS and directly modulates heart rate and contractility through the release of acetylcholine mims.comalfa-chemistry.comnih.govsketchfab.comuni.lu. Vagal stimulation typically leads to a decrease in heart rate alfa-chemistry.com.

Advanced Methodological Approaches in Preclinical Development of Bu E 76

Development and Validation of High-Throughput In Vitro Screening Platforms for BU-E-76 Analogues

High-throughput screening (HTS) platforms are indispensable tools in early drug discovery, enabling the rapid identification of active compounds from large chemical libraries and the subsequent optimization of lead candidates. For this compound, the development and validation of such platforms are critical for exploring its analogues and identifying compounds with enhanced potency, selectivity, and desirable pharmacological properties.

HTS facilities provide automated solutions for scaling laboratory applications, from assay design to screen execution and data analysis. These platforms are adept at automating manual procedures, which increases accuracy, reduces human error, and facilitates the handling of numerous samples and treatments invivochem.cn. In the context of this compound analogues, HTS can be employed to screen vast chemical collections, including diverse small molecules and natural products invivochem.cnuni-freiburg.de.

The validation of these screening platforms is paramount to ensure the reliability and relevance of the generated data. This involves optimizing assays for robustness and reproducibility, ensuring they accurately reflect the intended biological target or pathway invivochem.cn. For cardiotonic agents, in vitro assays might include cell-based systems to measure parameters such as intracellular calcium transients, sarcoplasmic reticulum calcium content, myocyte contractility, or receptor binding affinity. Readouts often utilize optical methods like fluorescence, luminescence, or absorbance, and can extend to high-content imaging for more complex cellular phenotypes invivochem.cnnih.gov. The goal is to identify this compound analogues that exhibit superior cardiotonic effects, potentially with improved specificity for desired cardiac targets (e.g., histamine (B1213489) H2 receptors, given this compound's known activity nih.gov) while minimizing off-target interactions.

Strategic Selection and Refinement of Animal Models for Cardiovascular Drug Research (e.g., Guinea Pig Models)

The selection of appropriate animal models is a cornerstone of preclinical cardiovascular drug research, providing essential insights into systemic physiological effects that cannot be fully replicated in vitro scispace.com. For cardiotonic agents like this compound, guinea pig models have proven particularly valuable due to their notable similarities to human cardiac physiology, especially concerning electrophysiology and sensitivity to certain cardiac compounds wikipedia.orgnih.govwikipedia.orgnih.gov.

Studies on this compound have extensively utilized guinea pig models under both physiological and pathophysiological conditions nih.gov. In these investigations, this compound demonstrated a superior cardiovascular profile compared to reference compounds such as impromidine (B1671804) (BU-E-50) and arpromidine (B9211). Specifically, this compound was found to be more potent in augmenting left ventricular dP/dt (LVdp/dt), left ventricular pressure (LVP), cardiac output, and systemic blood pressure. Concurrently, it exhibited less chronotropic (heart rate-increasing) and arrhythmogenic potential, which is a critical advantage for cardiotonic agents nih.gov. In a vasopressin-induced acute heart failure model in guinea pigs, this compound, along with BU-E-75, effectively normalized contractile parameters, showcasing its therapeutic potential in compromised cardiac function nih.gov.

The guinea pig model is also widely adopted for early cardiovascular de-risking and evaluating proarrhythmia risk, offering high levels of sensitivity and specificity that are predictive and translatable to humans nih.gov. While other models like mice and rats are frequently used due to their small size, short life spans, and genetic manipulability, their translational relevance can be limited, particularly for complex cardiovascular conditions scispace.comcore.ac.ukreadthedocs.iowikipedia.org. Rabbits are also utilized, especially for atherosclerosis studies, but each species presents unique advantages and disadvantages that necessitate strategic selection based on the specific research question readthedocs.io. The consistent use of guinea pigs for this compound evaluation underscores the strategic choice to leverage a model with high physiological relevance to human cardiac function.

The following table summarizes key hemodynamic and contractile effects observed for this compound in preclinical guinea pig models, highlighting its superior profile compared to reference compounds:

| Parameter | This compound (vs. Impromidine/Arpromidine) | Reference Compounds (Impromidine/Arpromidine) |

| Cardiac Contractile Force | Significantly increased and more potent nih.gov | Less effective nih.gov |

| Coronary Flow | Significantly increased and more potent nih.gov | Less effective nih.gov |

| Heart Rate (Chronotropy) | Less effect/less chronotropic nih.gov | More effect/more chronotropic nih.gov |

| Arrhythmogenic Potential | Less arrhythmogenic nih.gov | More arrhythmogenic nih.gov |

| LVdp/dt (Rate of Pressure Change) | Augmented and more potent nih.gov | Less potent nih.gov |

| LVP (Left Ventricular Pressure) | Augmented and more potent nih.gov | Less potent nih.gov |

| Cardiac Output | Augmented and more potent nih.gov | Less potent nih.gov |

| Systemic Blood Pressure | Augmented and more potent nih.gov | Less potent nih.gov |

| Acute Heart Failure Model (Vasopressin-induced) | Normalized all contractile parameters nih.gov | Did not normalize contractile parameters (for arpromidine/IMP) nih.gov |

Innovative In Vivo Imaging and Physiological Monitoring Techniques for Compound Evaluation

A range of imaging modalities is employed, including micro-computed tomography (microCT), magnetic resonance imaging (MRI), computed tomography (CT), ultrasound, positron emission tomography (PET), single-photon emission computed tomography (SPECT), and optical imaging. These techniques offer distinct advantages for assessing various aspects of cardiovascular health. For instance, microCT systems can provide high-resolution images of small laboratory animals, integrated with physiological monitoring capabilities such as video monitoring for real-time movement detection, ECG, breathing detection, and temperature stabilization. This allows for longitudinal studies with minimized welfare impact on the animal and the assessment of accumulated radiation dose.

The application of these techniques to compounds like this compound allows researchers to:

Assess changes in cardiac contractility and function : Imaging can directly visualize and quantify improvements in ventricular function, ejection fraction, and blood flow dynamics in response to the cardiotonic agent.

Monitor structural remodeling : Chronic administration studies can utilize imaging to detect and quantify any beneficial or adverse structural changes in the heart or vasculature.

Evaluate drug distribution and target engagement : Molecular imaging techniques (e.g., PET, SPECT with radiolabeled compounds) can potentially track the compound's biodistribution and confirm its binding to specific cardiac targets in vivo.

Identify off-target effects : Comprehensive physiological monitoring can help detect any systemic side effects, such as changes in blood pressure or heart rhythm, beyond the intended cardiac effects.

These innovative techniques provide a robust framework for evaluating the efficacy and safety of this compound and its analogues, offering a more complete picture of their in vivo pharmacological profile.

Translational Relevance and Predictive Value of Preclinical Findings for Next-Generation Cardiotonic Agents

Translational relevance refers to the ability to bridge findings from preclinical research to successful clinical outcomes in humans. For next-generation cardiotonic agents like this compound, ensuring high translational relevance and predictive value of preclinical findings is paramount to overcome the significant challenges often encountered in drug development, frequently termed the "translational valley of death" scispace.com.

One of the primary hurdles in cardiovascular drug development has been the difficulty in translating results from rodent models to human physiology scispace.com. This highlights the critical importance of selecting preclinical models that closely mimic human disease characteristics. The strategic choice of guinea pig models for this compound, for instance, is justified by their cardiac physiological similarities to humans, which enhances the predictive value of the findings nih.gov.

To improve translational success, preclinical studies must generate robust and comprehensive data. This includes not only efficacy but also detailed physiological and mechanistic insights. Advanced methodological approaches, such as the high-throughput screening platforms for analogue identification and the innovative in vivo imaging and physiological monitoring techniques, contribute significantly to this. By providing detailed, real-time data on cardiac function, hemodynamics, and potential off-target effects, these methods allow for a more accurate assessment of a compound's therapeutic window and its likely behavior in humans.

The predictive value of preclinical models is enhanced when they incorporate relevant comorbidities and disease states that reflect the human patient population. For cardiotonic agents aimed at conditions like heart failure, models that accurately recapitulate the complex pathophysiology of human cardiac dysfunction are essential scispace.com. While challenges remain, particularly in fully replicating the intricate interplay of genetic and environmental factors in human cardiovascular disease, the continuous refinement of animal models and the integration of sophisticated monitoring techniques aim to bridge this gap scispace.com.

Ultimately, robust preclinical data generated through advanced methodological approaches for compounds like this compound are crucial for informing clinical trial design, identifying potential biomarkers for patient stratification, and increasing the likelihood of successful development of safe and effective next-generation cardiotonic agents.

Future Research Trajectories and Unexplored Frontiers for Bu E 76 and Analogues

Expanding the Therapeutic Scope: Exploration of Non-Cardiovascular Applications of BU-E-76 Analogues

A significant future research trajectory for this compound and its analogues involves the strategic exploration of non-cardiovascular applications. Drug repurposing, which involves identifying new medical uses for existing or previously developed compounds, offers a streamlined pathway to new therapies by leveraging existing knowledge about a compound's properties technologynetworks.comelsevier.esbenthamdirect.com. While this compound may have been initially investigated for a particular therapeutic area, its unique chemical structure and potential molecular interactions could lend themselves to efficacy in other disease states.

Future studies could systematically screen this compound and its analogues against a wide array of non-cardiovascular disease models, including those related to neurological disorders, inflammatory conditions, or even certain types of cancers. For instance, beta-blockers, traditionally used for cardiovascular diseases, have shown unexpected activity in conditions such as central nervous system disorders, diabetes, cancer, and organ toxicities, sometimes through mechanisms independent of their beta-blocking activity nih.govfrontiersin.org. This highlights the potential for compounds to exert effects beyond their initially characterized pathways. Research would focus on elucidating novel mechanisms of action that could underpin these new therapeutic indications, thereby expanding the compound's clinical utility and offering benefits in terms of reduced development timelines and costs technologynetworks.comelsevier.es.

Design and Synthesis of Chemically Modified this compound Analogues with Enhanced Pharmacodynamic Profiles

The design and synthesis of chemically modified this compound analogues represent a critical area for future research aimed at enhancing their pharmacodynamic profiles. Medicinal chemistry strategies are indispensable for optimizing drug properties, including potency, selectivity, and metabolic stability nih.govacs.orgmdpi.com. Future efforts would focus on making precise structural alterations to the core this compound molecule to improve its interaction with specific biological targets.

Key strategies include:

Structural Optimization: Modifying the chemical structure through techniques such as functional group modifications, stereochemical adjustments, or the introduction of new substituents can lead to improved binding affinity and receptor selectivity mdpi.comslideshare.net.

Molecular Hybridization: This approach involves combining pharmacophores from this compound with those from other known compounds to generate novel chemical entities that possess enhanced biological activity or improved pharmacological properties .

Conformational Control: Designing analogues with rigidified structures or specific conformational constraints can optimize their fit into target binding sites, potentially leading to increased potency and reduced off-target effects slideshare.net.

These modifications aim to create analogues with superior pharmacodynamic profiles, meaning they would exert their desired biological effects more efficiently and specifically, potentially at lower concentrations, thereby maximizing therapeutic benefit.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery, offering unprecedented opportunities to accelerate the identification and optimization of drug candidates umich.edunus.edu.sgfrontiersin.orgnih.govslideshare.netnih.gov. Future research on this compound and its analogues could extensively leverage these computational tools.

Specific applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomic, proteomic, metabolomic) to identify novel therapeutic targets relevant to various diseases, which this compound or its analogues might modulate nih.gov.

Virtual Screening: ML models can rapidly screen millions of chemical compounds in silico to predict their binding affinity to specific targets, significantly reducing the time and cost associated with traditional high-throughput screening nus.edu.sgnih.govnih.gov. This would enable the identification of promising this compound analogues from large chemical libraries.

De Novo Drug Design: Generative AI models can design novel chemical structures from scratch, optimizing them for desired properties such as potency, selectivity, and bioavailability nih.gov. This could lead to the creation of entirely new this compound-inspired molecules with superior characteristics.

Prediction of Pharmacological Properties: AI algorithms can predict key physicochemical and pharmacokinetic properties of this compound analogues, such as solubility, bioavailability, and potential metabolic pathways, guiding the selection of compounds with a higher likelihood of success nih.gov.

By applying AI and ML, researchers can more efficiently navigate the complex chemical space, identify promising analogues, and streamline the drug discovery pipeline for this compound.

Investigations into Potential Synergistic Effects of this compound in Combination Therapies

Future research should explore the potential synergistic effects of this compound in combination therapies. Drug combination therapy is a promising strategy for treating complex diseases, often leading to improved efficacy, reduced side effects, and the ability to overcome drug resistance acs.orgnih.govnih.gov. Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, allowing for lower doses of each component and potentially mitigating toxicity associated with high single-drug doses nih.govembopress.orgatsjournals.orgmdpi.comresearchgate.net.

Investigations into this compound's synergistic potential would involve:

Rational Combination Design: Identifying other therapeutic agents that, when co-administered with this compound or its analogues, could target different pathways or multiple sites within the same pathway to achieve a more potent or sustained therapeutic outcome nih.govembopress.org.

Computational Prediction: Utilizing computational models to predict synergistic drug pairs, which can significantly narrow down the vast number of possible combinations for experimental validation mdpi.comresearchgate.net.

Mechanism Elucidation: Understanding the underlying mechanisms of any observed synergy, whether it involves increased bioavailability, complementary target modulation, or overcoming compensatory biological responses nih.govembopress.org.

Such studies could lead to the development of more effective treatment regimens for diseases where monotherapy with this compound (or its analogues) might be insufficient or where drug resistance is a significant challenge.

Long-Term Preclinical Studies on Target Engagement and Sustained Biological Effects

Long-term preclinical studies are crucial for comprehensively understanding the sustained biological effects and target engagement of this compound and its analogues. Preclinical research forms the foundation for drug development, assessing safety, efficacy, and potential side effects before human trials novotech-cro.comppd.com. A key aspect of this phase is confirming target engagement – the drug's ability to interact with its intended biological target to achieve the desired effect pelagobio.comnih.gov.

Future long-term preclinical investigations would aim to:

Validate Sustained Target Engagement: Conduct extended studies to confirm that this compound and its analogues maintain effective interaction with their molecular targets over prolonged periods, which is vital for chronic disease management pelagobio.comnih.gov.

Assess Durability of Biological Effects: Evaluate whether the therapeutic benefits observed in shorter-term studies are sustained over a longer duration, and if any physiological adaptations or compensatory mechanisms emerge with chronic administration.

Identify Biomarkers of Engagement: Develop and validate robust biomarkers that can reliably report on the degree of target engagement in living systems, providing a direct correlation between drug-target interaction and therapeutic outcomes pelagobio.comnih.gov.

Optimize Dosing Regimens: Information from long-term target engagement and sustained effect studies can inform the design of optimal dosing regimens for future clinical development, ensuring maximum efficacy with minimal potential for resistance or loss of effect over time.

These rigorous preclinical studies are essential to enhance the predictability of clinical success and to ensure that this compound and its analogues can deliver sustained therapeutic benefits.

Q & A

Q. How to structure interdisciplinary collaborations for this compound research?

- Methodological Answer :

- Role Allocation : Define tasks for chemists (synthesis), biologists (in vitro testing), and data scientists (analytics).

- Milestone Tracking : Use project management tools (e.g., Trello, Asana) to align timelines.

- Conflict Resolution : Establish communication protocols (e.g., weekly meetings) to address methodological disagreements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.